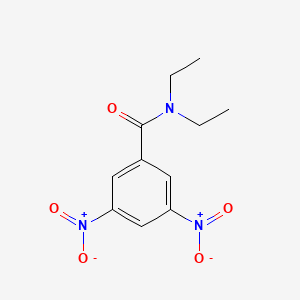

N,N-diethyl-3,5-dinitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-3-12(4-2)11(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWBSYSXEQYXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394960 | |

| Record name | N,N-diethyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-38-9 | |

| Record name | N,N-diethyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 3,5 Dinitrobenzamide

Established Synthetic Routes for N,N-Diethyl-3,5-Dinitrobenzamide

The synthesis of this compound primarily involves the reaction of a 3,5-dinitrobenzoyl derivative with diethylamine (B46881). This can be achieved through several established methods, including the direct amidation of 3,5-dinitrobenzoic acid or its more reactive acid chloride, the use of coupling reagents, and more modern one-pot and continuous flow approaches.

Amidation Reactions of 3,5-Dinitrobenzoic Acid Precursors

The most direct and traditional method for synthesizing this compound involves the amidation of 3,5-dinitrobenzoic acid or its derivatives. researchgate.net

From 3,5-Dinitrobenzoic Acid:

The direct reaction between 3,5-dinitrobenzoic acid and diethylamine to form this compound is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. sld.cu To overcome this, the reaction often requires high temperatures or the use of catalysts to drive the dehydration of the salt to the desired amide. sld.cu

From 3,5-Dinitrobenzoyl Chloride:

A more common and efficient approach involves the use of 3,5-dinitrobenzoyl chloride. The acid chloride is significantly more reactive than the corresponding carboxylic acid. The reaction with diethylamine proceeds readily, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com

A general procedure involves dissolving 3,5-dinitrobenzoyl chloride in a suitable solvent such as dichloromethane (B109758) and adding it to a solution of diethylamine and a tertiary amine base. mdpi.com The reaction is typically exothermic and proceeds to completion at room temperature or with gentle heating.

Coupling Reagent-Mediated Syntheses

To circumvent the need for harsh conditions or the preparation of acid chlorides, various coupling reagents are employed to facilitate the amide bond formation between 3,5-dinitrobenzoic acid and diethylamine. nih.govpeptide.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.net However, the use of DCC can be complicated by the formation of N,N'-dicyclohexylurea, which can be difficult to remove. researchgate.net

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient. sigmaaldrich.com They generate highly reactive OBt or OAt esters in situ. sigmaaldrich.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are also very effective. peptide.comresearchgate.net These reagents were initially thought to have a uronium structure but have been shown to exist as aminium salts in solution. peptide.com

A study on the synthesis of N,N-diethyl-m-methylbenzamide (DEET) utilized 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent with 4-dimethylaminopyridine (B28879) (4-DMAP) as a catalyst, achieving high yields in a one-pot procedure. sld.cu This methodology could be adapted for the synthesis of this compound.

The Mitsunobu reaction, traditionally used for forming esters, has also been adapted for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD). nih.gov This method has been shown to be effective for a range of substituted benzoic acids. nih.gov

| Coupling Reagent | Abbreviation | Byproduct | Notes |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in many organic solvents, facilitating removal by filtration. researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed by aqueous workup. researchgate.net |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Highly efficient, but can cause racemization in chiral substrates. peptide.com |

| 1,1'-Carbonyldiimidazole | CDI | Imidazole, CO2 | Forms a reactive acylimidazole intermediate. sld.cu |

One-Pot and Continuous Flow Synthesis Approaches

Modern synthetic strategies focus on improving efficiency, reducing waste, and simplifying procedures. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, and continuous flow processes are gaining prominence.

A one-pot procedure for the synthesis of N,N-diethyl-m-toluamide (DEET) has been developed, which could be applicable to this compound. researchgate.net This method involves the in-situ formation of the acid chloride from m-toluic acid using a chlorinating agent, followed by reaction with diethylamine. researchgate.net Another one-pot method utilizes 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) as a coupling agent. researchgate.net

Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. While specific continuous flow methods for this compound are not extensively documented, the general principles of flow chemistry can be applied. For instance, a packed-bed reactor containing a solid-supported coupling reagent or catalyst could be used to continuously convert a stream of 3,5-dinitrobenzoic acid and diethylamine into the desired product. The synthesis of azo dyes has been successfully demonstrated in supercritical carbon dioxide, a one-pot method that avoids mineral acids and high electrolyte concentrations in wastewater. researchgate.net

Exploration of Reaction Mechanisms in this compound Synthesis

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. The specifics of this mechanism can be influenced by the choice of reagents and catalysts.

Nucleophilic Acyl Substitution Pathways

The fundamental reaction for forming the amide bond in this compound is a nucleophilic acyl substitution. masterorganicchemistry.comopenstax.org In this reaction, the nucleophilic diethylamine attacks the electrophilic carbonyl carbon of the activated 3,5-dinitrobenzoic acid derivative. youtube.com

The generally accepted mechanism involves a two-step addition-elimination process: masterorganicchemistry.comopenstax.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of diethylamine attacks the carbonyl carbon of the 3,5-dinitrobenzoyl derivative. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. openstax.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and a leaving group is expelled. openstax.org The nature of the leaving group depends on the starting material. For 3,5-dinitrobenzoyl chloride, the leaving group is a chloride ion. When using a coupling reagent, the leaving group is a derivative of the reagent. youtube.com

In acid-catalyzed esterification, which shares mechanistic similarities, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org A similar protonation step can occur in the synthesis of this compound if the reaction is carried out under acidic conditions.

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a crucial role in the synthesis of this compound by influencing the reaction rate and yield.

Catalysts:

Bases: In reactions involving acid chlorides, a base such as triethylamine or pyridine is essential to neutralize the HCl produced, driving the reaction to completion. mdpi.com

4-Dimethylaminopyridine (4-DMAP): This is a highly effective nucleophilic catalyst, often used in conjunction with coupling reagents like CDI. sld.cu The proposed mechanism involves the formation of a highly reactive N-acylpyridinium intermediate, which is then attacked by the amine. sld.cu

Copper Catalysts: In oxidative coupling reactions, copper catalysts have been used to couple carboxylic acids with formamides. mdpi.com While not a direct synthesis of this compound, this highlights the potential for metal-catalyzed approaches in amide synthesis.

Reaction Conditions:

Solvent: The choice of solvent can impact reaction rates and solubility of reactants and byproducts. Dichloromethane and other aprotic solvents are commonly used. sld.cu

Temperature: Amidation reactions are often exothermic. While some proceed at room temperature, others may require heating to overcome activation barriers, especially in direct amidation of the carboxylic acid. sld.cu The use of more reactive precursors like acid chlorides or efficient coupling agents often allows for milder reaction temperatures. sld.cumdpi.com

Synthesis of Structurally Related this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These modifications can be broadly categorized into changes in the N,N-diethyl moiety and substitutions on the dinitrobenzene ring.

Modification of the N,N-Diethyl Moiety

The N,N-diethyl group of this compound can be replaced with various other amine functionalities, including both linear and cyclic amines. This allows for the investigation of how the size, shape, and basicity of the amine substituent affect the compound's properties. For instance, a diverse library of amides has been synthesized by reacting 3,5-dinitrobenzoyl chloride with a range of primary and secondary amines. nih.gov This approach has been used to create N-alkylphenyl-3,5-dinitrobenzamide analogues, where the alkyl chain length and substitutions on the phenyl ring are varied. rsc.orgresearchgate.net

In some studies, N,N-disubstituted analogues have been synthesized, and it was found that the presence of two substituents on the nitrogen atom can influence the compound's activity. researchgate.net The synthesis of these analogues typically involves the reaction of 3,5-dinitrobenzoyl chloride with the desired amine. nih.govmnstate.edu

Here is an interactive data table summarizing various amine modifications:

Table 1: Examples of N,N-Diethyl Moiety Modifications in 3,5-Dinitrobenzamides| Amine Moiety | Resulting Compound Class | Reference |

|---|---|---|

| N-Alkylphenylamines | N-Alkylphenyl-3,5-dinitrobenzamides | rsc.org |

| Linear Alkylamines | N-Alkyl-3,5-dinitrobenzamides | nih.gov |

| Cyclic Amines (e.g., Piperazine) | (3,5-Dinitrophenyl)piperazin-1-yl-methanone derivatives | nih.gov |

Substitution Patterns on the Dinitrobenzene Ring

Modifications to the dinitrobenzene ring primarily involve altering the position and nature of the nitro groups or introducing other substituents. While the 3,5-dinitro substitution pattern is common, other isomers could be synthesized to study the impact of the nitro groups' location on the molecule's properties. For example, research on nitrobenzyl carbamates has explored the effects of substituents at the 2- and 3-positions of the aromatic ring. researchgate.net

Furthermore, one or both of the nitro groups can be replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the benzene (B151609) ring. For instance, analogues have been prepared where the nitro groups are replaced by moieties such as amino, chloro, cyano, carboxylate, methyl ester, amide, and methyl ketone. nih.gov The synthesis of these analogues often starts from a correspondingly substituted benzoic acid, which is then converted to the acid chloride and reacted with the desired amine.

Here is an interactive data table summarizing various dinitrobenzene ring modifications:

Table 2: Examples of Dinitrobenzene Ring Modifications| Substitution Pattern | Precursor Compound | Resulting Compound Class | Reference |

|---|---|---|---|

| 3-Nitro-5-trifluoromethyl | 3-Nitro-5-trifluoromethylbenzoic acid | N-Alkyl-3-nitro-5-trifluoromethylbenzamides | nih.gov |

| 3,5-Dichloro | 3,5-Dichlorobenzoyl chloride | N-Aryl-3,5-dichlorobenzamides | nih.gov |

Preparation of Precursors for Derivatization

The key precursor for the synthesis of this compound and its derivatives is 3,5-dinitrobenzoyl chloride. wikipedia.org This reactive acyl chloride is typically prepared by treating 3,5-dinitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orghansshodhsudha.comchemicalbook.com The reaction with thionyl chloride is often performed in a solvent like toluene (B28343) at reflux. chemicalbook.com

Once synthesized, 3,5-dinitrobenzoyl chloride can be readily reacted with a wide range of nucleophiles, particularly alcohols and amines, to form the corresponding esters and amides. mnstate.eduwikipedia.org For example, the reaction with diethylamine yields this compound. The general procedure for derivatization often involves stirring the 3,5-dinitrobenzoyl chloride with the alcohol or amine, sometimes in the presence of a base like pyridine to neutralize the HCl byproduct. wikipedia.org

Another important precursor for creating derivatives with modified functionalities is 3,5-dinitrobenzyl alcohol. This can be synthesized by the reduction of 3,5-dinitrobenzoyl chloride. google.com The resulting alcohol can then undergo further reactions, such as chlorination to produce 3,5-dinitrobenzyl chloride, which can be used in subsequent derivatization steps. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by focusing on aspects like solvent choice and catalyst efficiency.

Solvent Selection and Optimization

The choice of solvent is a critical factor in the greenness of a chemical synthesis, as solvents often constitute a significant portion of the waste generated. mdpi.comwhiterose.ac.uk In amide synthesis, including that of this compound, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used due to their high boiling points and ability to dissolve a wide range of reagents. biotage.com However, these solvents are considered problematic from an environmental and health perspective. mdpi.comwhiterose.ac.uk

Green chemistry encourages the use of more benign solvents. Research has shown that "inert" solvents can sometimes provide better yields and fewer byproducts. biotage.com Alternative solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) are considered greener alternatives to traditional ether solvents like THF and diethyl ether. whiterose.ac.uk For amide synthesis, the use of greener solvents like 4-formylmorpholine (4FM) has been explored as a substitute for DMF. mdpi.com Additionally, performing reactions under solvent-free conditions or in aqueous media, when possible, represents a significant step towards a greener process. Co-solvation effects in aqueous binary mixtures can also be utilized to reduce the reliance on hazardous organic solvents. mdpi.com The potential for solvent recovery and recycling is another important consideration, with water-miscible solvents sometimes posing challenges in this regard. mdma.ch

Catalyst Development and Recyclability

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In amide synthesis, various catalytic systems have been developed to improve efficiency and reduce waste. rsc.org For the synthesis of amides from carboxylic acids and amines, Brønsted acidic ionic liquids have been employed as both the solvent and catalyst. These ionic liquids can be easily recovered and reused multiple times without a significant loss of activity. acs.org

Atom Economy and Reaction Mass Efficiency Evaluations

The evaluation of synthetic pathways for this compound through the lens of green chemistry principles necessitates a quantitative assessment of their efficiency. Atom economy and reaction mass efficiency are fundamental metrics in this regard, providing insight into how effectively raw materials are converted into the desired product.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. It assumes a 100% theoretical yield and provides a baseline for evaluating the intrinsic efficiency of a reaction design.

The primary synthesis of this compound involves the acylation of diethylamine with 3,5-dinitrobenzoyl chloride. The balanced chemical equation for this reaction is:

C₇H₃ClN₂O₅ (3,5-Dinitrobenzoyl chloride) + 2(C₂H₅)₂NH (Diethylamine) → C₁₁H₁₃N₃O₅ (this compound) + (C₂H₅)₂NH₂Cl (Diethylamine hydrochloride)

In this reaction, one equivalent of diethylamine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrogen chloride byproduct, forming diethylamine hydrochloride.

The atom economy calculation is based on the atoms incorporated into the final product, this compound.

Table 1: Molecular Weights of Compounds in the Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dinitrobenzoyl chloride | C₇H₃ClN₂O₅ | 230.56 wikipedia.orgnist.govsigmaaldrich.com |

| Diethylamine | C₄H₁₁N | 73.14 rsc.orgdrugfuture.comcommonorganicchemistry.comsigmaaldrich.com |

| This compound | C₁₁H₁₃N₃O₅ | 267.24 sigmaaldrich.comuni.lu |

| Diethylamine hydrochloride | C₄H₁₂ClN | 109.60 |

The atom economy is calculated as follows:

Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of 3,5-Dinitrobenzoyl chloride + 2 * Molecular Weight of Diethylamine) * 100

Atom Economy = (267.24) / (230.56 + 2 * 73.14) * 100

Atom Economy = (267.24) / (230.56 + 146.28) * 100

Atom Economy = (267.24) / (376.84) * 100

Atom Economy ≈ 70.92%

This indicates that, under ideal conditions, a maximum of 70.92% of the mass of the reactants can be converted into the desired product, with the remaining 29.08% being incorporated into the diethylamine hydrochloride byproduct.

Reaction Mass Efficiency (RME)

Reaction Mass Efficiency (RME) provides a more practical and comprehensive measure of a reaction's efficiency by taking into account the actual yield of the product. It is defined as the mass of the isolated product divided by the total mass of reactants used.

RME = (Mass of Isolated Product) / (Total Mass of Reactants) * 100

The RME is directly influenced by the reaction yield. To illustrate this, we can evaluate the RME at different hypothetical, yet realistic, reaction yields.

Table 2: Reaction Mass Efficiency (RME) of this compound Synthesis at Various Yields

| Assumed Reaction Yield (%) | Mass of Product (g)* | Total Mass of Reactants (g) | RME (%) |

| 95 | 253.88 | 376.84 | 67.37 |

| 90 | 240.52 | 376.84 | 63.82 |

| 85 | 227.15 | 376.84 | 60.28 |

| 80 | 213.79 | 376.84 | 56.73 |

*Based on 1 mole of 3,5-dinitrobenzoyl chloride as the limiting reactant.

As demonstrated in the table, the RME is always lower than the theoretical atom economy due to incomplete reaction conversion and potential losses during product isolation and purification. A higher reaction yield leads to a more favorable RME, signifying a more efficient and sustainable process with less waste generated per unit of product. For instance, achieving a 95% yield results in an RME of 67.37%, which is reasonably efficient for this type of transformation. However, a decrease in yield to 80% significantly lowers the RME to 56.73%, highlighting the importance of optimizing reaction conditions to maximize product output and minimize waste.

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 3,5 Dinitrobenzamide

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. For N,N-diethyl-3,5-dinitrobenzamide, these methods would provide definitive evidence for the key amide and nitro moieties.

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the amide carbonyl (C=O) and the nitro (NO₂) groups. The amide I band, primarily due to the C=O stretching vibration, is anticipated to appear in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and any intermolecular interactions. For comparison, in N-benzyl-3,5-dinitrobenzamide, a structurally similar compound, the amide carbonyl stretch is observed at 1639 cm⁻¹. researchgate.net

The nitro groups are characterized by two distinct stretching vibrations: the asymmetric (νas) and symmetric (νs) stretches. The asymmetric stretch typically appears as a strong band between 1500 and 1560 cm⁻¹, while the symmetric stretch is found at a lower frequency, generally between 1340 and 1370 cm⁻¹. In N-benzyl-3,5-dinitrobenzamide, these bands are located at 1543 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups would appear just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric vibrations of the nitro groups and the benzene (B151609) ring are expected to produce strong signals in the Raman spectrum.

Table 1: Expected FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Signal |

| Amide | C=O stretch (Amide I) | 1630 - 1680 (Strong) | Moderate |

| Nitro | Asymmetric stretch | 1500 - 1560 (Very Strong) | Weak |

| Nitro | Symmetric stretch | 1340 - 1370 (Strong) | Strong |

| Aromatic | C-H stretch | > 3000 (Moderate) | Strong |

| Aliphatic | C-H stretch | < 3000 (Moderate) | Moderate |

| Benzene Ring | Ring vibrations | 1400 - 1600 (Variable) | Strong |

In the solid state, this compound is a tertiary amide and therefore lacks the N-H proton necessary for classical hydrogen bonding as a donor. However, the oxygen atoms of the amide carbonyl and the nitro groups can act as hydrogen bond acceptors. In the presence of protic solvents or co-crystallized molecules with hydrogen bond donors, shifts in the vibrational frequencies of these groups would be observed. For instance, the C=O stretching frequency would shift to a lower wavenumber (red-shift) upon hydrogen bonding, indicating a weakening of the carbonyl bond. The extent of this shift would provide a qualitative measure of the strength of the hydrogen bonding interaction. Without experimental data in different media or co-crystals, a detailed analysis of hydrogen bonding networks for this specific compound remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule, providing detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound would provide a clear picture of the proton arrangement. Due to the symmetry of the 3,5-dinitrophenyl group, the two protons on the aromatic ring (at positions 2 and 6) would be chemically equivalent, as would the proton at position 4. This would result in two distinct signals in the aromatic region. The proton at C4 would likely appear as a triplet, while the protons at C2 and C6 would appear as a doublet, with coupling constants typical for meta-coupling (around 2-3 Hz).

The two ethyl groups attached to the amide nitrogen are expected to show characteristic signals. Due to restricted rotation around the C-N amide bond, the two ethyl groups may be non-equivalent, leading to two sets of signals for the methylene (B1212753) (CH₂) and methyl (CH₃) protons. Each methylene group would appear as a quartet, coupled to the adjacent methyl protons, while each methyl group would appear as a triplet, coupled to the adjacent methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-2, H-6 | 8.8 - 9.2 | Doublet (d) |

| Aromatic H-4 | 8.5 - 8.8 | Triplet (t) |

| Methylene (-NCH₂CH₃) | 3.4 - 3.7 | Quartet (q) |

| Methyl (-NCH₂CH₃) | 1.1 - 1.4 | Triplet (t) |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, due to the molecule's symmetry, a reduced number of signals would be expected compared to the total number of carbon atoms. The aromatic ring would show signals for the carbon attached to the carbonyl group, the carbons bearing the nitro groups (C3 and C5, which are equivalent), and the carbons at positions 2, 4, and 6 (with C2 and C6 being equivalent). The carbonyl carbon of the amide would appear at a downfield chemical shift, typically in the range of 165-175 ppm. The carbons of the ethyl groups would resonate in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 175 |

| C-1 (Aromatic) | 135 - 140 |

| C-3, C-5 (Aromatic) | 148 - 152 |

| C-2, C-6 (Aromatic) | 125 - 130 |

| C-4 (Aromatic) | 120 - 125 |

| Methylene (-NCH₂) | 40 - 45 |

| Methyl (-CH₃) | 12 - 16 |

To unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms, advanced 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methylene and methyl protons of the ethyl groups, confirming their connectivity. It would also show the meta-coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space interaction between the protons of the ethyl groups and the aromatic protons, providing insights into the preferred conformation of the molecule in solution.

While the application of these advanced techniques to this compound has not been documented in the available literature, their use would be the standard and necessary approach for a complete and unambiguous structural elucidation in modern chemical research.

Mass Spectrometry for Molecular Formula and Fragmentation Pathways (HRMS, GC-MS)

Mass spectrometry serves as a critical tool for determining the exact molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for determining the elemental formula of a compound. For this compound, the molecular formula is C₁₁H₁₃N₃O₅. HRMS can distinguish its exact mass from other compounds with the same nominal mass. A study involving 3,5-dinitrobenzamide (B1662146) derivatives confirmed their chemical structure using HRMS, among other techniques. researchgate.net

The monoisotopic mass of this compound is 267.0855 Da. In HRMS analysis, the compound can be observed as various adducts, each with a specific and predictable mass-to-charge ratio (m/z), further confirming its identity.

Table 1: Predicted HRMS Adducts of this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 268.09278 |

| [M+Na]⁺ | 290.07472 |

| [M-H]⁻ | 266.07822 |

| [M+NH₄]⁺ | 285.11932 |

| [M+K]⁺ | 306.04866 |

This data is predictive and illustrates the expected results from HRMS analysis.

Fragmentation Pattern Analysis for Structural Features

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically by electron impact (EI), causing it to break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint that reveals key structural motifs. For aromatic amides, a common fragmentation pathway is the cleavage of the amide bond. nih.govyoutube.comacs.org

For this compound, the fragmentation is dictated by the dinitroaromatic ring and the diethylamide group. Key expected fragmentation pathways include:

Amide Bond Cleavage: A primary fragmentation involves the cleavage of the C(O)-N bond, which is a typical pattern for amides. nih.gov This would lead to the formation of a stable 3,5-dinitrobenzoyl cation.

Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose fragments of NO (30 Da) and NO₂ (46 Da). youtube.com

Alpha-Cleavage: The diethylamino group can undergo alpha-cleavage, leading to the loss of an ethyl or methyl radical. libretexts.org

Table 2: Plausible Mass Fragments of this compound in EI-MS

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 267 | [C₁₁H₁₃N₃O₅]⁺• | Molecular Ion (M⁺•) |

| 252 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 238 | [M - C₂H₅]⁺ | Loss of an ethyl radical (alpha-cleavage) |

| 195 | [(NO₂)₂C₆H₃CO]⁺ | Cleavage of the C(O)-N amide bond |

| 165 | [O₂NC₆H₃CO]⁺ | Loss of one NO₂ group from the benzoyl cation |

| 149 | [C₆H₃CO]⁺ | Loss of both NO₂ groups from the benzoyl cation |

| 100 | [N(C₂H₅)₂CO]⁺ | Cleavage of the Aryl-C(O) bond |

| 72 | [N(C₂H₅)₂]⁺ | Diethylamino cation from amide cleavage |

This table represents a theoretical fragmentation pattern based on established principles of mass spectrometry. nih.govyoutube.comlibretexts.org

X-ray Crystallography for Three-Dimensional Structural Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise data on molecular geometry and intermolecular interactions. nih.govmdpi.comnih.gov

Single Crystal X-ray Diffraction for Crystal and Molecular Structure

A single-crystal X-ray diffraction study of this compound would reveal its precise solid-state structure. While a specific study for this compound is not detailed in the provided results, the methodology yields fundamental data such as the crystal system, space group, and unit cell dimensions. nih.goviucr.orgiucr.org For example, related benzamide (B126) derivatives have been shown to crystallize in common space groups like P2₁/c or P-1. nih.goviucr.org Such an analysis provides exact bond lengths, bond angles, and torsion angles, defining the molecule's conformation. A publication from 1971 mentions the creation of this compound as a derivative for identification purposes, noting its melting point. scribd.com Another more recent study from 2022 synthesized it as part of an investigation into antifungal agents, reporting it as an amber crystalline solid. researchgate.net

Table 3: Representative Crystallographic Data Obtainable from Single Crystal XRD

| Parameter | Example Data Type |

| Crystal System | Monoclinic / Triclinic |

| Space Group | P2₁/c / P-1 |

| a (Å) | Example: 10.1-10.5 |

| b (Å) | Example: 8.5-9.0 |

| c (Å) | Example: 14.0-14.5 |

| α (°) | 90 |

| β (°) | Example: 95-105 |

| γ (°) | 90 |

| Volume (ų) | Example: 1250-1300 |

| Z (molecules/unit cell) | 4 |

This table is hypothetical and illustrates the type of data generated in a single-crystal XRD experiment, based on analyses of similar molecules. nih.goviucr.org

Conformational Analysis of the Amide and Aromatic Moieties

The three-dimensional structure reveals the specific conformation adopted by the molecule in the crystal.

Aromatic Moiety : The central benzene ring is expected to be planar. However, steric strain between the bulky amide group and the nitro groups at positions 3 and 5 may cause the nitro groups to twist slightly out of the aromatic plane. nih.gov

Intermolecular Interactions and Supramolecular Assembly Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability of the crystal lattice is governed by a network of intermolecular interactions.

Hydrogen Bonding : Although this compound lacks strong hydrogen bond donors (like N-H or O-H), it can form numerous weak C-H···O hydrogen bonds. The hydrogen atoms on the aromatic ring and the ethyl groups can act as donors, while the oxygen atoms of the highly polar carbonyl and nitro groups act as acceptors. These interactions are crucial in directing the crystal packing. rsc.orgresearchgate.net

π-π Stacking : The electron-deficient 3,5-dinitrophenyl rings can engage in offset π-π stacking interactions, which are common in nitroaromatic compounds and contribute to the stability of the crystal structure. rsc.org

Hirshfeld Surface Analysis : This computational tool is used to visualize and quantify the intermolecular interactions within a crystal. nih.goviucr.orgresearchgate.net The Hirshfeld surface is mapped to highlight regions of close contact between neighboring molecules. Red spots on the surface indicate contacts shorter than the van der Waals radii, such as hydrogen bonds. iucr.org The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For nitro compounds, O···H contacts are typically very significant. nih.govresearchgate.net

Table 4: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Typical % Contribution to Hirshfeld Surface |

| H···H | 35-45% |

| O···H / H···O | 25-35% |

| C···H / H···C | 10-15% |

| C···C | 5-10% |

| N···O / O···N | <5% |

This table provides a hypothetical but representative breakdown of intermolecular contacts for a nitroaromatic compound, based on published analyses. nih.goviucr.orgresearchgate.net

Computational and Theoretical Investigations of N,n Diethyl 3,5 Dinitrobenzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the properties of molecules like N,N-diethyl-3,5-dinitrobenzamide. DFT is favored for its balance of accuracy and computational cost, making it suitable for predicting molecular geometries, vibrational frequencies, and other electronic properties. nih.govresearchgate.net For instance, studies on related benzamide (B126) derivatives often utilize the B3LYP functional with basis sets such as 6-311++g(d,p) or cc-pVDZ to perform geometry optimizations and frequency calculations. nih.govresearchgate.net These calculations aim to find the molecule's lowest energy conformation by systematically rearranging atomic positions until a stable structure is achieved. nih.gov While specific DFT studies focusing exclusively on this compound are not extensively detailed in the literature, the methodologies applied to its analogs provide a clear framework for how its properties can be computationally elucidated.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of similar bioactive molecules, the HOMO-LUMO gap is frequently calculated to assess reactivity. For example, a study on a novel benzamide derivative reported a HOMO-LUMO energy gap of 0.1430 eV, indicating significant reactivity. nih.gov Such analyses for this compound would reveal how the electron-withdrawing nitro groups and the diethylamide moiety influence its electronic properties and susceptibility to nucleophilic or electrophilic attack.

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computed structure. researchgate.net DFT methods can calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in an IR or Raman spectrum. researchgate.netosdd.net

For related molecules like 3,5-dinitrobenzoic acid, researchers have calculated vibrational wavenumbers, infrared intensities, and Raman scattering activity using the B3LYP method. researchgate.net This theoretical data aids in the precise assignment of vibrational modes observed in experimental spectra. Similar calculations for this compound would allow for a detailed assignment of its vibrational spectrum, correlating specific bond stretches and bends (e.g., C=O, N-O, and C-N vibrations) to their corresponding spectral signatures.

The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Computational studies can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. The conformation of the 3,5-dinitrobenzyl moiety, in particular, has been identified as a crucial factor for the antimycobacterial activity in related series of compounds. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and flexibility. nih.gov For bioactive compounds like the dinitrobenzamide derivatives, MD simulations are instrumental in understanding how they interact with biological targets, such as enzymes, and the influence of the surrounding solvent environment. researchgate.netnih.gov

In recent studies, MD simulations have been employed to investigate the binding modes of dinitrobenzamide derivatives to the enzyme DprE1, a critical target in Mycobacterium tuberculosis. researchgate.net These simulations, often performed with software packages like Amber in an explicit solvent, model the dynamic interactions between the ligand and the protein's binding site. nih.gov By analyzing the simulation trajectory, researchers can identify key amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand, providing a dynamic picture that static docking models cannot fully capture. nih.gov The predicted binding modes and the stability of these interactions offer crucial insights into the mechanism of action.

Below is a table representing the type of interaction data that can be extracted from MD simulations for a ligand within a protein binding site, based on analyses performed on related dinitrobenzamide compounds. researchgate.netnih.gov

| Interaction Type | Potential Interacting Residues in Target Protein | Role in Binding |

| Hydrogen Bonding | Serine, Cysteine, Tyrosine | Anchors the ligand in the binding pocket. |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Contributes to binding affinity and specificity. |

| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan | Orients the aromatic dinitrobenzyl group. |

Furthermore, these simulations are used to calculate the binding free energy, which estimates the affinity of the compound for its target. This data helps in ranking different derivatives and rationalizing why certain structural modifications lead to higher or lower biological activity. nih.gov

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling can be used to elucidate the detailed mechanisms of chemical reactions, including mapping the entire reaction pathway from reactants to products. This involves identifying all intermediates and, crucially, the transition states that connect them. The biological mechanism of action for dinitrobenzamides is believed to involve the bio-activation of a nitro group to inhibit the DprE1 enzyme covalently. acs.orgacs.org However, computational studies focusing on the specific chemical reaction pathways, such as synthesis or degradation, of this compound are not prominent in the available literature. Such an investigation would typically use DFT methods to calculate the energies of all species along a proposed reaction coordinate.

A key element of reaction mechanism elucidation is transition state analysis. The transition state is the highest energy point along the lowest energy path of a reaction and represents the energetic barrier that must be overcome for the reaction to proceed. Computationally, this involves locating the first-order saddle point on the potential energy surface corresponding to the transition state structure. From this, the activation energy (Ea) can be calculated, which is a primary determinant of the reaction rate. While this type of analysis is fundamental to understanding chemical reactivity, specific transition state analyses for reactions involving this compound have not been reported in the reviewed scientific literature.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to explore the potential energy surface (PES) of a reacting system. It helps in identifying the minimum energy path that connects reactants to products through a transition state. For a molecule like this compound, understanding the reaction coordinates is crucial for predicting its reactivity, stability, and potential transformation pathways.

A key feature in the conformational landscape of this compound is the rotational barrier around the C(O)-N bond of the amide group. This rotation is often a critical coordinate in many of its potential reactions. Due to the partial double bond character of the C-N amide bond, this rotation is restricted, leading to distinct cis and trans conformers. The planarity of the amide group is a significant factor, and deviations from this planarity would be represented along a reaction coordinate.

Another important set of coordinates involves the rotation of the nitro groups. The orientation of the nitro groups relative to the benzene (B151609) ring can influence the electronic properties of the molecule and its interaction with other species. The dihedral angle between the amide group and the benzene ring is also a crucial coordinate. In the related molecule N-ethyl-3,5-dinitrobenzamide, this dihedral angle has been determined to be 31.24 (14)°. nih.gov This twist from planarity is a result of steric hindrance between the amide group and the substituents on the ring.

A hypothetical reaction coordinate map for a process involving this compound, for instance, its hydrolysis, would involve mapping the energy of the system as a function of the distance between the carbonyl carbon and the incoming nucleophile (e.g., a water molecule), as well as the changes in the key dihedral angles of the molecule. The transition state for such a reaction would be a high-energy point along this path, and its geometry would reveal the specific arrangement of atoms at the peak of the activation barrier.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and a specific property. For this compound, QSPR models could be developed to predict various physicochemical properties such as solubility, boiling point, or more complex properties like its thermal stability or interaction with biological targets.

While a specific QSPR model for this compound is not documented in publicly available literature, the principles of QSPR have been extensively applied to nitroaromatic compounds, a class to which it belongs. nih.govmdpi.comresearchgate.netirb.hr These studies provide a framework for how such a model could be constructed.

The development of a QSPR model for this compound would involve the following steps:

Data Collection: A dataset of compounds structurally related to this compound with experimentally determined values for the property of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using computational chemistry software. These descriptors can be categorized as:

Constitutional: Information on the molecular formula and connectivity.

Topological: Describing the two-dimensional representation of the molecule.

Geometrical: 3D aspects of the molecule such as size and shape.

Quantum-chemical: Derived from quantum mechanical calculations, providing information on electronic properties like orbital energies, partial charges, and dipole moments. nih.gov

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to establish a mathematical relationship between the calculated descriptors and the experimental property. mdpi.com

Validation: The predictive power of the developed model would be rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

For nitroaromatic compounds, QSPR models have been successfully developed to predict properties like thermal stability (decomposition enthalpy) and toxicity. nih.govmdpi.com In these models, quantum-chemical descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as descriptors related to the charge distribution and the strength of the C-NO2 bonds, have been shown to be particularly important. researchgate.net

A hypothetical QSPR model for predicting a property of this compound might take the general form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Property is the value being predicted, Dᵢ are the molecular descriptors, and cᵢ are the coefficients determined from the statistical analysis.

The following table provides examples of descriptor classes and specific descriptors that would be relevant for building a QSPR model for this compound.

| Descriptor Class | Specific Descriptor Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Oxygen Atoms | Basic molecular properties influencing bulk characteristics. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular branching and size. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Relates to the compound's shape and potential for intermolecular interactions. |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges | Describes electronic properties, reactivity, and polarity. nih.govresearchgate.net |

The development of a robust QSPR model for this compound would be a valuable tool for estimating its properties without the need for extensive experimental measurements, thereby facilitating its further study and potential applications.

Research on the Biological Activities of N,n Diethyl 3,5 Dinitrobenzamide Derivatives Mechanistic & in Vitro Focus

Antimicrobial Activity Research on N,N-Diethyl-3,5-Dinitrobenzamide Derivatives (Mechanistic & In Vitro Focus)

Research into the biological activities of this compound and its related derivatives has revealed significant potential, particularly in the realm of antimicrobial agents. The core structure, characterized by a benzamide (B126) with two nitro groups at the 3 and 5 positions, serves as a critical pharmacophore. Investigations have primarily centered on the in vitro efficacy of these compounds against various fungal and mycobacterial pathogens, with studies aiming to elucidate their mechanisms of action and establish clear structure-activity relationships.

In Vitro Antifungal Activity Investigations

Studies have explored the antifungal properties of a range of derivatives synthesized from 3,5-dinitrobenzoic acid, including both esters and amides. researcher.liferesearchgate.net While the broader class of 3,5-dinitrobenzamide (B1662146) derivatives has been investigated, much of the detailed mechanistic work has focused on the more potent ester analogues. In a study evaluating twenty different esters and amides, ten demonstrated fungicidal activity against at least one tested Candida strain. researcher.life The nitro groups on the aromatic ring are considered significant contributors to the observed antimicrobial effects. researcher.lifenih.gov

The most potent antifungal activity among the tested derivatives was observed with ethyl 3,5-dinitrobenzoate (B1224709), which was effective against Candida albicans, Candida krusei, and Candida tropicalis. researcher.life Research on methyl 3,5-dinitrobenzoate (MDNB) also confirmed its ability to inhibit the growth of multiple C. albicans strains, with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM. nih.gov

Table 1: In Vitro Antifungal Activity of Select 3,5-Dinitrobenzoate Derivatives against Candida Species

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 µg/mL (0.52 mM) | researcher.life |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 µg/mL (4.16 mM) | researcher.life |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 µg/mL (2.08 mM) | researcher.life |

| Methyl 3,5-dinitrobenzoate | Candida albicans (ATCC 90028) | 1.10 mM | nih.gov |

The mechanism of action for the most active 3,5-dinitrobenzoate derivatives appears to be multifactorial, with the fungal cell membrane being a primary target. researcher.liferesearchgate.net Ergosterol (B1671047) is a vital sterol in fungal cell membranes, regulating their fluidity and permeability; its absence in mammalian cells makes it a key target for antifungal drugs. nih.govnih.gov Research on potent ester derivatives of 3,5-dinitrobenzoic acid indicates that their antifungal effect involves interference with ergosterol synthesis. researcher.liferesearchgate.net In silico modeling of ethyl 3,5-dinitrobenzoate against C. albicans supported a multi-target mechanism that includes the disruption of various cellular processes, with a notable impact on the ergosterol pathway. researcher.liferesearchgate.net This disruption of the cell membrane leads to a fungicidal, rather than merely fungistatic, effect. researcher.life

Structure-activity relationship (SAR) analyses of 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives have provided initial insights into the features governing their antifungal efficacy. researcher.life A key finding is that esters with short alkyl side chains, such as ethyl and propyl groups, tend to exhibit better biological activity profiles against Candida species. researcher.life For instance, ethyl 3,5-dinitrobenzoate was found to be the most potent compound in a study of twenty derivatives, followed by propyl 3,5-dinitrobenzoate. researcher.life This suggests that the nature of the group attached to the carbonyl is a critical determinant of antifungal strength within this chemical class. The presence of the 3,5-dinitro-substituted aromatic ring is a foundational element for the activity. researcher.lifenih.gov

In Vitro Antitubercular Activity Studies

Derivatives of 3,5-dinitrobenzamide have emerged as a highly promising class of antitubercular agents. These compounds are structurally related to other nitroaromatic inhibitors and have demonstrated excellent potency in vitro. nih.gov Extensive research has focused on modifying the amide portion of the molecule to optimize activity against Mycobacterium tuberculosis (M. tb). nih.govnih.gov

A significant body of research confirms that 3,5-dinitrobenzamide derivatives are potent inhibitors of both drug-sensitive and drug-resistant strains of M. tb. In one study, a series of N-benzyl 3,5-dinitrobenzamides exhibited excellent activity against the drug-susceptible H37Rv strain with MIC values as low as 0.0625 µg/mL, and they retained strong potency against clinically isolated multidrug-resistant (MDR) strains. nih.gov Another investigation focusing on a diverse library of 3,5-dinitrobenzamides found compounds with MICs of 0.031 μg/mL against M. tb H37Rv, an activity level comparable to the first-line drug isoniazid. nih.gov Similarly, studies on 3,5-dinitrophenyl tetrazoles, which contain the core 3,5-dinitrophenyl moiety, also reported outstanding activity against M. tb, with MIC values as low as 0.03 μM. nih.gov

Table 2: In Vitro Antitubercular Activity of Select 3,5-Dinitrobenzamide Derivatives

| Compound Series | M. tb Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-benzyl 3,5-dinitrobenzamides (e.g., 18a, 20e) | H37Rv (drug-sensitive) | 0.056-0.078 µg/mL | nih.gov |

| N-benzyl 3,5-dinitrobenzamides (e.g., 18a, 20e) | MDR-MTB (clinical isolates) | 0.056-0.078 µg/mL | nih.gov |

| 3,5-dinitrobenzamides with terminal aromatic groups (e.g., c2, d1, d2) | H37Rv (drug-sensitive) | 0.031 µg/mL | nih.govuni.lu |

| 3,5-dinitrophenyl tetrazoles | H37Rv (drug-sensitive) | as low as 0.03 µM | nih.gov |

| 3,5-dinitrophenyl tetrazoles | MDR and XDR strains | Submicromolar | nih.gov |

The primary molecular target for the antitubercular action of 3,5-dinitrobenzamide derivatives has been identified as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov DprE1 is an essential enzyme involved in the synthesis of the mycobacterial cell wall component arabinogalactan. The mechanism of inhibition is covalent and requires the activation of the inhibitor. nih.gov

The process begins with the reduction of one of the aromatic nitro groups of the dinitrobenzamide by the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor within the DprE1 active site. This reduction converts the nitro group into a highly reactive nitroso species. Subsequently, the sulfur atom of a key cysteine residue (Cys387 in M. tb DprE1) performs a nucleophilic attack on the nitroso group. This attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation and ultimately causing bacterial death. nih.gov Computational docking studies have further supported this mechanism, showing that active compounds fit well within the DprE1 binding pocket in a manner similar to other known DprE1 inhibitors. nih.gov

SAR for Antitubercular Efficacy

Structure-Activity Relationship (SAR) studies on 3,5-dinitrobenzamide derivatives have provided crucial insights into the chemical features required for antitubercular activity. A primary target for this class of compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.govnih.gov

Key findings from SAR studies indicate:

The Nitro Groups: The two nitro groups at the 3 and 5 positions of the benzamide ring are considered essential for high efficacy. nih.govresearchgate.net Research has shown that analogues with different substitution patterns, such as 2,4-dinitro isomers, exhibit substantially lower antimycobacterial activity. nih.gov The nitro groups are crucial for the compound's mechanism of action, which involves reductive activation within the mycobacterium.

The Amide Substituent: Modifications to the amide nitrogen play a critical role in modulating potency. While this compound is a core structure, studies have explored a wide array of substituents.

Replacing the diethyl groups with long lipophilic alkyl chains can yield compounds with very high activity. For instance, N-alkyl-3,5-dinitrobenzamides with intermediate lipophilicity (e.g., chains of six to twelve carbons) have demonstrated excellent activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing potency comparable to the frontline drug isoniazid. nih.gov

The introduction of larger, more complex fused ring moieties or terminal aromatic groups can also produce highly potent compounds against both drug-sensitive and multidrug-resistant strains of Mtb. nih.govresearchgate.net

The Linker: The nature of the chemical linker between the dinitrobenzamide core and any terminal group also impacts activity. Research has explored simple alkyl chains, cyclic structures, and various bond types like ethers and esters to optimize the compound's properties. researchgate.net

The probable mechanism for these compounds involves the enzymatic reduction of a nitro group, which is thought to be mediated by a deazaflavin-dependent nitroreductase (Ddn). This reduction generates a reactive nitroso species that can then form a covalent bond with a critical cysteine residue (Cys387) in the active site of the DprE1 enzyme, inactivating it and halting cell wall synthesis. nih.gov

| Compound Type | Key Structural Feature | Observed Antitubercular Activity | Reference |

|---|---|---|---|

| N-Alkyl-3,5-dinitrobenzamides | Intermediate length alkyl chains (C6-C12) | High activity (MIC as low as 16 ng/mL), comparable to isoniazid. | nih.gov |

| 3,5-Dinitrobenzamides with Fused Rings | Complex fused ring moieties attached to the amide | Potent activity (MIC 0.056-0.078 µg/mL) against drug-sensitive and multidrug-resistant Mtb. | nih.gov |

| 2,4-Dinitro Isomers | Nitro groups at 2 and 4 positions | Substantially lower activity compared to 3,5-dinitro compounds. | nih.gov |

| 3-Amino-5-nitro Analogues | One nitro group reduced to an amine | Loss of antimycobacterial activity. | nih.gov |

Broader Spectrum Antibacterial Activity Research

While research has intensely focused on the antitubercular effects of 3,5-dinitrobenzamide derivatives, their activity against a broader range of bacteria is less extensively documented. The primary mechanism of action, targeting the mycobacterium-specific enzyme DprE1, suggests a narrow spectrum of activity. nih.gov

Studies have tested these compounds against other mycobacterial species to confirm this mechanism. For example, highly active N-alkyl-3,5-dinitrobenzamides were shown to be potent against M. bovis but lost activity against M. avium. nih.gov This is because M. avium has a natural mutation in its DprE1 enzyme, rendering the inhibitors ineffective. nih.gov This pattern of activity, which is similar to other known DprE1 inhibitors, supports the hypothesis that the primary target is specific to a subset of mycobacteria. nih.gov

Some studies have investigated the antifungal activity of related 3,5-dinitrobenzoate esters and amides against Candida species, finding that some derivatives exhibit fungicidal effects. researchgate.net However, significant activity against common Gram-positive or Gram-negative bacteria has not been a major finding in the available literature for the this compound scaffold itself.

Insecticidal and Repellent Activity Research for this compound Analogues

While direct research on the insecticidal properties of this compound is limited, extensive studies have been conducted on a close structural analogue, N,N-diethyl-m-toluamide (DEET) . encyclopedia.commdpi.com DEET is the most common active ingredient in insect repellents worldwide. encyclopedia.com It differs from the subject compound by having a single methyl group at the 3-position instead of two nitro groups at the 3 and 5 positions. The research on DEET provides valuable context for the potential entomological activity of related benzamides.

Mechanistic Investigations of Insect Target Interactions

The mechanism by which DEET repels insects is complex and still a subject of research. It does not kill insects but effectively wards them off. encyclopedia.com Several theories have been proposed:

Odorant Receptor (OR) Masking: One early theory suggested that DEET confuses insects by jamming their sense of smell, making it harder for them to detect attractants like lactic acid and carbon dioxide from humans.

Direct Repellency: More recent evidence indicates that insects can smell DEET directly and are repelled by it. Specific odorant receptors that detect DEET have been identified in insects like mosquitoes. It is believed to act on a class of olfactory receptors known as ionotropic receptors (IRs), specifically the IR40a receptor, which functions as a DEET detector.

Contact Irritant: DEET also works on contact, deterring insects that land on a treated surface.

Given the drastic electronic and steric differences between a methyl group (in DEET) and two nitro groups, it cannot be assumed that this compound would operate through the same mechanisms.

Structure-Activity Relationship (SAR) for Entomological Efficacy

For DEET and its analogues, SAR studies have been performed to understand what makes an effective repellent.

The Amide Group: The N,N-diethylamide moiety is considered crucial for repellency. Analogues with different amide substituents often show reduced activity.

Ring Substitution: The position of the substituent on the benzene (B151609) ring is important. The meta-position (position 3), as seen in DEET, is generally the most effective isomer compared to ortho (position 2) or para (position 4) isomers. encyclopedia.com

These findings for DEET highlight the sensitivity of insect receptors to the specific chemical structure of the benzamide, suggesting that the dinitro substitutions in this compound would likely result in a profoundly different entomological activity profile.

In Vitro Metabolic Pathway Investigations for this compound and its Related Prodrugs

The metabolism of dinitrobenzamide compounds is a key area of study, particularly for their application as bioreductive prodrugs in cancer therapy, which shares mechanistic similarities with their activation in mycobacteria. Research has focused on dinitrobenzamide mustard prodrugs like PR-104A, which are structurally related to this compound.

Biotransformation Routes and Enzymatic Metabolism

In vitro studies using purified enzymes and liver microsomes have elucidated the primary metabolic pathways. The core transformation is the reduction of the nitro groups, which is a bioactivation step.

Enzymatic Reduction: The key metabolic process is the one-electron reduction of the nitro groups, primarily carried out by NADPH:cytochrome P450 oxidoreductase under hypoxic (low oxygen) conditions. This reduction transforms the parent dinitro compound into reactive cytotoxic species, including the corresponding hydroxylamine (B1172632) and amine metabolites.

Role of Nitroreductases (NTRs): Specific nitroreductase enzymes, some of which can be genetically engineered, are highly effective at reducing dinitrobenzamide prodrugs. This enzymatic reduction can be monitored by observing the consumption of the prodrug and the cofactor NADH.

Glucuronidation: Another significant metabolic route, particularly in humans, is glucuronidation. This process involves the attachment of glucuronic acid to the molecule, often at a hydroxyl group, which generally serves to increase water solubility and facilitate excretion. For related prodrugs, the glucuronide of the parent compound has been identified as a major metabolite in human plasma.

| Metabolic Process | Enzyme/System Involved | Description | Reference |

|---|---|---|---|

| Nitro-reduction (Bioactivation) | Nitroreductases (NTRs), P450 reductases | Sequential reduction of the two nitro groups to form reactive hydroxylamine and amine species. This is the key activation step for cytotoxicity. | nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid, a major pathway in humans for related prodrugs, leading to metabolites like PR-104G. | nih.gov |

Metabolite Identification and Characterization

The in vitro metabolism of this compound is a critical area of investigation to understand its biotransformation and potential biological activity. While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic fate of this compound can be predicted based on the well-established metabolic pathways of structurally related molecules, including aromatic nitro compounds and N,N-dialkylamides. The primary metabolic transformations anticipated for this compound involve nitro-group reduction and N-dealkylation of the diethylamino moiety.

The reduction of aromatic nitro groups is a significant metabolic pathway, often catalyzed by nitroreductases present in various tissues, including the liver. acs.orgnih.govnih.gov This process involves a stepwise reduction of the nitro groups (NO₂) to nitroso (NO), hydroxylamino (NHOH), and finally amino (NH₂) groups. acs.orgnih.gov For a dinitro compound like this compound, this can lead to a variety of partially and fully reduced metabolites. For instance, the metabolism of dinitrobenzene isomers in rat hepatocytes has shown that nitro-reduction is a major metabolic route, yielding nitroanilines. nih.gov

Concurrently, the N,N-diethylamide group is susceptible to oxidative N-dealkylation, a common metabolic reaction for many xenobiotics containing N,N-dialkylamino moieties. nih.govnih.gov This process is primarily mediated by cytochrome P450 (CYP450) enzymes and results in the sequential removal of the ethyl groups. nih.govnih.gov The initial dealkylation would produce N-ethyl-3,5-dinitrobenzamide, followed by a second dealkylation step to yield 3,5-dinitrobenzamide.

The identification and characterization of these potential metabolites are typically achieved through a combination of chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) is a standard method for separating the parent compound from its metabolites in a biological matrix. researchgate.net The structural elucidation of these separated compounds is then performed using mass spectrometry (MS), often in tandem (MS/MS), which provides information on the molecular weight and fragmentation patterns of the metabolites. nih.gov

Below are data tables outlining the predicted metabolites of this compound based on known metabolic pathways of similar compounds, along with the analytical techniques that would be employed for their characterization.

Table 1: Predicted Metabolites from Nitro-Reduction Pathway

| Metabolite Name | Predicted Structure | Analytical Characterization Methods |

| N,N-diethyl-3-amino-5-nitrobenzamide | Chemical structure showing one nitro group reduced to an amino group | HPLC, LC-MS/MS, NMR |

| N,N-diethyl-3,5-diaminobenzamide | Chemical structure showing both nitro groups reduced to amino groups | HPLC, LC-MS/MS, NMR |

| N,N-diethyl-3-hydroxylamino-5-nitrobenzamide | Chemical structure showing one nitro group reduced to a hydroxylamino group | HPLC, LC-MS/MS |

| N,N-diethyl-3-amino-5-hydroxylaminobenzamide | Chemical structure showing one nitro group reduced to an amino group and the other to a hydroxylamino group | HPLC, LC-MS/MS |

Table 2: Predicted Metabolites from N-Dealkylation Pathway

| Metabolite Name | Predicted Structure | Analytical Characterization Methods |

| N-ethyl-3,5-dinitrobenzamide | Chemical structure showing one ethyl group removed from the amide nitrogen | HPLC, LC-MS/MS, NMR |

| 3,5-dinitrobenzamide | Chemical structure showing both ethyl groups removed from the amide nitrogen | HPLC, LC-MS/MS, NMR |

Table 3: Predicted Metabolites from Combined Pathways

| Metabolite Name | Predicted Structure | Analytical Characterization Methods |

| N-ethyl-3-amino-5-nitrobenzamide | Chemical structure showing one ethyl group removed and one nitro group reduced | HPLC, LC-MS/MS, NMR |

| N-ethyl-3,5-diaminobenzamide | Chemical structure showing one ethyl group removed and both nitro groups reduced | HPLC, LC-MS/MS, NMR |

| 3-amino-5-nitrobenzamide | Chemical structure showing both ethyl groups removed and one nitro group reduced | HPLC, LC-MS/MS, NMR |

| 3,5-diaminobenzamide | Chemical structure showing both ethyl groups removed and both nitro groups reduced | HPLC, LC-MS/MS, NMR |

Advanced Material Science Applications Research Involving N,n Diethyl 3,5 Dinitrobenzamide Analogues

Nonlinear Optical (NLO) Properties Research of Related Dinitrobenzoate Salts

Organic nonlinear optical materials, such as dinitrobenzoate salts, have garnered considerable attention for their potential applications in technologies like optical data storage, image processing, and optical switching. nih.gov The NLO response in these organic materials is often linked to the intramolecular charge transfer that occurs from an electron donor to an electron acceptor through a π-conjugated system. nih.gov Compounds like 3-Aminopyridinium 3,5-dinitrobenzoate (B1224709) (APDNBA) and 4-methylanilinium 3,5-dinitrobenzoate (MADNBA) have been synthesized and studied for their NLO properties. researchgate.net

Investigation of Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the frequency. wikipedia.org This phenomenon is exclusively observed in non-centrosymmetric materials, making SHG a rapid and effective technique for identifying such crystal structures. wikipedia.org The efficiency of SHG can be influenced by factors such as the crystal structure, the alignment of molecules, and the fundamental laser power. gamdan.com

In the context of dinitrobenzoate analogues, studies have focused on synthesizing non-centrosymmetric crystals to maximize SHG efficiency. For instance, materials like 4-Dimethylaminopyridinium 3,5-dinitrobenzoate (DMAPDNBA) have been crystallized in non-centrosymmetric space groups (P212121), making them potential candidates for frequency doubling applications. researchgate.net Research on other organic NLO materials, such as 2-methyl-4-nitroaniline (B30703) (MNA), has shown that controlling the material's morphology, for instance by creating nanofibers, can enhance the SHG efficiency by up to an order of magnitude compared to the bulk powder. nih.gov The efficiency of SHG is often compared against standard materials like Potassium Dihydrogen Phosphate (KDP).

Table 1: Comparison of SHG Efficiency in Selected NLO Materials

| Compound | Crystal System | Space Group | Relative SHG Efficiency | Reference |

|---|---|---|---|---|

| 4-Dimethylaminopyridinium 3,5-dinitrobenzoate (DMAPDNBA) | Orthorhombic | P212121 | Not specified | researchgate.net |

| 4-methylanilinium 3,5-dinitrobenzoate (MADNBA) | Not specified | Not specified | Potential for frequency doubling | researchgate.net |

Z-Scan Technique for Refractive Index and Absorption Coefficient Determination

The Z-scan technique is a widely used experimental method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. ucf.eduyoutube.com The technique involves moving a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmittance of the beam through an aperture in the far field. youtube.com

An "open-aperture" Z-scan, where all the transmitted light is collected, is sensitive to nonlinear absorption (NLA). ucf.eduyoutube.com A "closed-aperture" Z-scan, where only the central part of the beam is detected, is sensitive to nonlinear refraction (NLR), which causes self-focusing or self-defocusing effects. youtube.comyoutube.com By combining both measurements, the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility can be determined. researchgate.net Studies on dye-doped polymer films have demonstrated that the Z-scan technique can quantify n₂ and β, which were found to be on the order of 10⁻⁸ cm²/W and 10⁻⁴ cm/W, respectively. researchgate.net

Table 2: Key Parameters Determined by the Z-Scan Technique

| Parameter | Symbol | Measurement Method | Physical Effect |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | Closed-Aperture Z-scan | Self-focusing (n₂ > 0) or Self-defocusing (n₂ < 0) |

Computational Prediction of Hyperpolarizability

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the nonlinear optical properties of molecules before their synthesis. nih.gov These calculations can determine parameters like the first total hyperpolarizability (βtot), which is a molecular-level measure of the second-order NLO response. researchgate.net

For dinitrobenzoate derivatives, quantum-chemical calculations have been used to analyze the structure-property relationships. researchgate.net By modifying molecular structures, for instance by changing donor or acceptor groups, researchers can tune the NLO response. nih.gov Theoretical studies on designed compounds have shown that strategic molecular engineering can lead to materials with significantly enhanced hyperpolarizability values, indicating their potential for use in advanced NLO applications. nih.gov

Co-crystallization and Supramolecular Assembly Design

Crystal engineering is a powerful strategy for designing solid-state materials with desired properties by controlling intermolecular interactions. iucr.org This approach is central to the study of N,N-diethyl-3,5-dinitrobenzamide analogues, where co-crystallization and the design of supramolecular assemblies are key areas of research. iucr.orgnih.gov

Engineering of Hydrogen-Bonded Supramolecular Architectures

Hydrogen bonds are highly directional and specific interactions that are fundamental to the construction of supramolecular architectures. rsc.org In dinitrobenzoate salts, hydrogen bonds involving carboxylate groups, nitro groups, and various protonated species (e.g., aminopyridinium, ammonium) play a crucial role in dictating the final crystal structure. nih.govnih.gov

Researchers have successfully engineered a variety of hydrogen-bonded networks. For example, in ammonium (B1175870) 3,5-dinitrobenzoate, N-H···O hydrogen bonds link cations and anions into a three-dimensional polymeric structure. nih.gov In the hydrated salt 2-aminothiazolium 3,5-dinitrobenzoate monohydrate, water molecules are integral to the assembly, forming complex tetrameric and hexameric motifs that propagate into a 3D network. iucr.orgnih.gov The predictability of these hydrogen-bonding patterns, often referred to as supramolecular synthons, is a cornerstone of rational crystal design. iucr.org